N-(4-bromophenyl)quinoline-8-sulfonamide
Description
N-(4-bromophenyl)quinoline-8-sulfonamide (4BP-TQS) is a synthetic sulfonamide derivative characterized by a quinoline scaffold substituted at the 8-position with a sulfonamide group linked to a 4-bromophenyl moiety. This compound has garnered significant attention as an allosteric agonist-positive allosteric modulator (ago-PAM) of α7 nicotinic acetylcholine receptors (nAChRs) . Its dual activity—directly activating the receptor (allosteric agonism) and enhancing responses to orthosteric agonists like acetylcholine (ACh)—makes it a valuable tool for studying α7 nAChR pharmacology. Structural studies highlight the critical role of the para-bromine substituent in its pharmacological profile, influencing receptor binding kinetics and channel activation efficiency .
Properties
Molecular Formula |
C15H11BrN2O2S |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H11BrN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |
InChI Key |
ZRIVCENPMRMEDM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Br)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)Br)N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and functional properties of 4BP-TQS are highly sensitive to structural modifications. Below is a detailed comparison with its analogs:
Halogen Substitution and Position
- 4BP-TQS vs. 2BP-TQS/3BP-TQS :
Replacing the para-bromine with ortho- or meta-bromine (2BP-TQS, 3BP-TQS) abolishes allosteric agonist activity while retaining positive allosteric modulation (PAM) effects. This underscores the necessity of the para-halogen position for ago-PAM functionality . - Halogen Replacement (4CP-TQS, 4IP-TQS, 4FP-TQS) :
- 4CP-TQS (4-chlorophenyl): Retains allosteric agonism but exhibits slower activation and faster inactivation rates compared to 4BP-TQS.
- 4IP-TQS (4-iodophenyl): Similar agonist activity but increased desensitization.
- 4FP-TQS (4-fluorophenyl): Lacks agonist activity, acts as a pure PAM, and antagonizes 4BP-TQS-evoked responses .
Aromatic Substituent Modifications
- TQS (4-naphthyl analog): Lacks the bromophenyl group but retains PAM activity.
- K3 (N-(4-bromobutyl)-N-(3,4,5-trimethoxyphenyl)quinoline-8-sulphonamide): A structurally distinct analog with a bromobutyl chain and trimethoxyphenyl group. Unlike 4BP-TQS, K3 inhibits lysine-specific demethylase 1 (LSD1), demonstrating divergent biological targets due to its extended alkyl chain and methoxy substitutions .
Sulfonamide Position and Solubility
- N-(4-bromophenyl)quinoline-2-carboxamide (5c): A positional isomer with the sulfonamide at the 2-position. While synthesized via microwave-assisted amidation , its biological activity remains uncharacterized in the provided evidence.
- HQSMP (N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide): Features a pyridinylmethyl group, enhancing solubility in DMF and enabling metal complexation. Such modifications are critical for optimizing pharmacokinetic properties .
Pharmacological and Functional Differences
Table 1: Key Pharmacological Properties of 4BP-TQS and Analogs
Mechanistic Insights
- Channel Kinetics : 4BP-TQS increases single-channel conductance (32.3 pS vs. ACh’s 27.4 pS) and burst duration (15.6 ms vs. ACh’s 1.8 ms), indicating distinct open-channel conformations when activated by allosteric vs. orthosteric agonists .
- Co-application with ACh : Synergistic effects observed, further enhancing burst lengths and open probability .
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